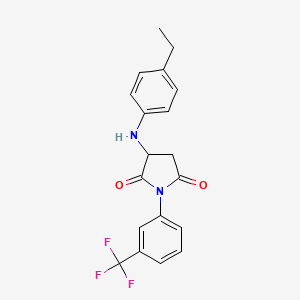

![molecular formula C13H10N4O2S2 B2380925 Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797741-56-0](/img/structure/B2380925.png)

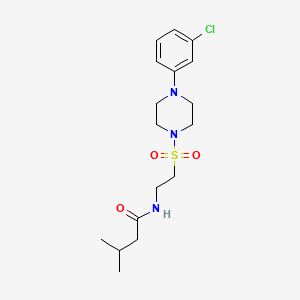

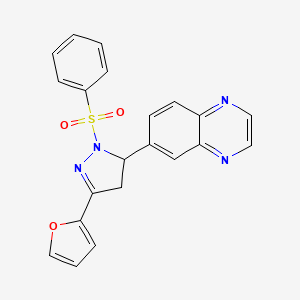

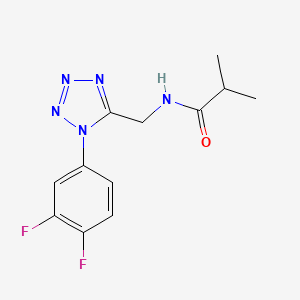

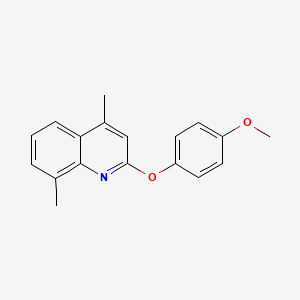

Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as benzo[c][1,2,5]thiadiazoles . These compounds have been extensively researched for use in various applications, including as potential inhibitors for certain types of kinases .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl compounds involves several steps, including the use of palladium catalysts for methylation reactions . Additionally, these compounds can be synthesized using a scaffold-hopping strategy .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl compounds is characterized by a well-separated distribution of highest occupied molecular orbit (HOMO) and lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazol-5-yl compounds have been used in various chemical reactions. For instance, they have been used as reactants in the Miyaura borylation and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen

Fluorophores

BTZ-based compounds have been used as fluorophores . Fluorophores are molecules that can absorb light at a specific wavelength and re-emit light at a longer wavelength. They are widely used in biological research and medical diagnostics, such as fluorescence microscopy and flow cytometry.

Visible Light Organophotocatalysts

These compounds have potential use as visible-light organophotocatalysts . Organophotocatalysts are substances that can absorb light and transfer energy to other substances to trigger chemical reactions. This property can be used in various fields, such as the synthesis of complex organic compounds and the degradation of pollutants.

Photovoltaics

BTZ-based compounds have been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials. These compounds can be used in the design of solar cells.

Fluorescent Sensors

These compounds can also be used as fluorescent sensors . Fluorescent sensors are devices that use the principle of fluorescence to detect changes in environmental conditions, such as pH, temperature, or the presence of specific ions or molecules.

Drug Discovery and Design

Bioimaging Probes

BTZ-based compounds have been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . Bioimaging is a key technique in life sciences and medicine that allows the visualization of biological processes at the cellular and molecular level.

Wirkmechanismus

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Similar compounds have been used as potential visible-light organophotocatalysts .

Result of Action

Similar compounds have shown to play the role of an electron acceptor .

Action Environment

The use of light as a “traceless” reagent has been discussed in the context of similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S2/c18-12(8-1-2-10-11(5-8)16-21-15-10)17-6-9(7-17)19-13-14-3-4-20-13/h1-5,9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVARZUFWPINBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)

![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)

![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)

![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2380860.png)

![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)

![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride](/img/structure/B2380865.png)